Product packaging for 1-(1-Propylcyclobutyl)methanamine(Cat. No.:CAS No. 959239-92-0)

1-(1-Propylcyclobutyl)methanamine

Cat. No.: B1511179
CAS No.: 959239-92-0
M. Wt: 127.23 g/mol
InChI Key: OGRSNFHWCCXCGE-UHFFFAOYSA-N
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Description

1-(1-Propylcyclobutyl)methanamine is a chemical compound of significant interest in advanced organic and agrochemical research. This specialty amine features a cyclobutyl ring system, a structural motif known for its value in medicinal and agricultural chemistry. Its primary research application lies in its role as a versatile synthetic intermediate or a potential precursor in the development of novel active molecules. For instance, structurally related cyclobutyl- and cyclopropyl-containing amines are frequently investigated as key building blocks in the synthesis of substituted benzene fungicides, as seen in patent literature . The rigid, strained nature of the cyclobutane ring can influence the overall geometry and metabolic stability of candidate molecules, making this amine a valuable tool for structure-activity relationship (SAR) studies. Compounds of this class are typically utilized in creating libraries of derivatives for high-throughput screening or in lead optimization programs. They may undergo further chemical transformations, such as amide bond formation, reductive amination, or incorporation into larger, more complex heterocyclic systems. Researchers can leverage this building block to explore new chemical space in their quest for novel bioactive compounds. Handling and Safety: This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. As with similar amines, this compound is likely flammable and corrosive . Researchers should consult the safety data sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood. Proper storage conditions typically involve keeping the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B1511179 1-(1-Propylcyclobutyl)methanamine CAS No. 959239-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-4-8(7-9)5-3-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRSNFHWCCXCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650951
Record name 1-(1-Propylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-92-0
Record name 1-(1-Propylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications and Research Utility of 1 1 Propylcyclobutyl Methanamine and Its Analogues

Application as a Building Block in Complex Molecule Synthesis

The compact and rigid nature of the cyclobutane (B1203170) core, combined with the reactive primary amine, positions 1-(1-propylcyclobutyl)methanamine as a versatile building block for constructing more elaborate molecular architectures.

In the field of drug discovery, small amine-containing scaffolds are crucial starting points for developing new therapeutic agents. Analogues of this compound, such as those with different cycloalkane rings, have proven instrumental in this area. For instance, research into C-(1-aryl-cyclohexyl)-methylamine scaffolds has led to the discovery of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in managing diabetes. nih.gov The development of these inhibitors showcases how a core cycloalkyl-methylamine structure can be systematically modified to optimize potency and pharmacokinetic properties. nih.gov

Similarly, the related compound N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a novel triple reuptake inhibitor, targeting the transporters for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov This discovery highlights the potential for this chemical class to yield treatments for major depressive disorder. nih.gov The core structure provided by the cycloalkyl-methylamine moiety is fundamental to the interaction with these biological targets. The general principle involves using the amine as a key pharmacophoric feature while modifying the cyclic and appended groups to fine-tune activity and selectivity.

A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups can be attached to create a library of related compounds for biological screening. The this compound structure is an exemplary scaffold. cymitquimica.comcymitquimica.com Its cyclobutane ring provides a three-dimensional geometry that is distinct from more common five- or six-membered rings, offering a unique way to explore chemical space.

The concept of "scaffold hopping," where a known bioactive core is replaced with a structurally different but functionally similar one, is a common strategy in drug design. nih.gov A cyclobutane-based scaffold can be used to replace other cyclic structures in known drugs to potentially improve properties like metabolic stability or binding affinity. For example, the 1,4-quinone core is a privileged scaffold found in many natural products and pharmaceuticals. nih.gov By analogy, the cyclobutane-methylamine framework serves as a non-aromatic, rigid scaffold that can be functionalized to target a wide array of proteins, including proteases and G-protein coupled receptors. nih.gov

Natural products are a rich source of inspiration for drug development, but their complex structures often make synthesis challenging. Synthetic building blocks that can mimic key structural motifs of natural products are therefore highly valuable. The strained cyclobutane ring is a feature of several natural products, and its synthesis can be difficult. researchgate.net Compounds like this compound provide a ready-made cyclobutane core that can be incorporated into the synthesis of natural product analogues. researchgate.net

For example, photochemical reactions are often employed to create the strained four-membered rings found in some natural products. researchgate.netnih.gov Using a pre-formed cyclobutane building block can simplify synthetic routes to analogues of these molecules. Researchers have synthesized analogues of natural alkaloids like febrifugine (B1672321) and tryptanthrin (B1681603) to develop new antimalarial agents, demonstrating the strategy of modifying a core structure to create novel derivatives with improved properties. researchgate.net The use of this compound and similar structures allows chemists to generate analogues that retain the key spatial arrangement of the natural product while introducing novel functionality via the amine group.

Role in Medicinal Chemistry and Biological Target Modulation

The structural features of this compound and its analogues make them suitable candidates for interacting with various biological targets, leading to the modulation of their activity.

Monoamine transporters, which include transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are critical for regulating neurotransmission and are major targets for antidepressant and psychostimulant drugs. nih.govwikipedia.orgmdpi.com These transporters clear neurotransmitters from the synaptic cleft, and their inhibition leads to increased neurotransmitter levels. wikipedia.org

Compounds that inhibit these transporters often possess a primary or secondary amine and a lipophilic moiety, features present in this compound. While direct studies on this specific compound are limited, its analogues have shown significant activity. A notable example is a cyclohexyl analogue, N-methyl-1-(1-phenylcyclohexyl)methanamine, which was developed as a potent triple reuptake inhibitor with potential antidepressant effects. nih.gov The amine group is crucial for interacting with the transporter binding site, while the cyclic portion influences selectivity and potency across the different monoamine transporters. nih.govnih.gov The development of selective or mixed-action inhibitors is a key strategy in treating various neurological and psychiatric disorders. nih.gov

Inhibitory Activity of Selected Monoamine Reuptake Inhibitors
CompoundTarget(s)Reported Activity (IC₅₀)Potential Application
N-methyl-1-(1-phenylcyclohexyl)methanamine (Analogue 1)SERT, NET, DATIC₅₀ = 169 nM (SERT), 85 nM (NET), 21 nM (DAT)Major Depressive Disorder nih.gov
(2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-olNETIC₅₀ = 28 nMDepression nih.gov
RTI-113DAT (Selective)Blocks acid-stimulated writhing in ratsPain Research nih.gov
MilnacipranSERT, NET>100-fold selectivity for SERT/NET over DATPain Research nih.gov

Protein kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Consequently, kinase inhibitors are a major focus of modern drug discovery.

AKT Kinase: The AKT (or Protein Kinase B) signaling pathway is crucial for regulating cell proliferation, survival, and metabolism. nih.gov Hyperactivation of this pathway is common in many cancers, making AKT an attractive therapeutic target. nih.govnih.gov AKT inhibitors often feature heterocyclic scaffolds that can interact with the ATP-binding pocket of the enzyme. medchemexpress.com While this compound is not a heterocyclic molecule itself, its amine functionality provides a key attachment point for synthesizing more complex, drug-like molecules that could be tailored to fit into a kinase active site. cymitquimica.comsigmaaldrich.com The development of the first approved AKT inhibitor, Capivasertib, underscores the therapeutic potential of targeting this kinase. nih.gov

LRRK2 Kinase: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic Parkinson's disease. nih.govmedchemexpress.com These mutations often lead to increased kinase activity, suggesting that LRRK2 inhibitors could be a viable therapeutic strategy. nih.gov Potent and selective LRRK2 inhibitors, such as LRRK2-IN-1, have been developed. chemicalbook.comcaymanchem.com These molecules are typically complex heterocyclic structures, but their discovery often begins with smaller fragments and scaffolds. chemicalbook.com A building block like this compound could serve as a starting point for creating novel LRRK2 inhibitors, with its rigid cyclobutane core helping to orient functional groups in a precise manner for optimal binding to the kinase domain.

Examples of Kinase Inhibitors and Their Targets
InhibitorPrimary Kinase TargetReported Potency (IC₅₀)Associated Disease
Capivasertib (AZD5363)AKT1, AKT2, AKT33 nM (AKT1), 7 nM (AKT2/3)Breast Cancer nih.govmedchemexpress.com
MK-2206AKT1, AKT2, AKT35 nM (AKT1), 12 nM (AKT2), 65 nM (AKT3)Cancer Research medchemexpress.com
LRRK2-IN-1LRRK2 (WT and G2019S)13 nM (WT), 6 nM (G2019S)Parkinson's Disease caymanchem.com
GNE-7915LRRK29 nMParkinson's Disease medchemexpress.com

Development of Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during periods of high blood sugar. The excessive conversion of glucose to sorbitol by this enzyme is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov Consequently, the development of aldose reductase inhibitors is a significant area of pharmaceutical research aimed at mitigating these diabetic complications. nih.govacs.org

While direct studies on this compound as an aldose reductase inhibitor are not prominent in publicly available literature, the structural features of cyclobutane-containing compounds suggest their potential as scaffolds in this area. The design of potent and selective aldose reductase inhibitors often involves the exploration of diverse chemical structures that can fit into the active site of the enzyme. The unique three-dimensional shape of the cyclobutane ring can be exploited to achieve specific interactions within the enzyme's binding pocket. google.com Research into various classes of inhibitors, such as carboxylic acid derivatives and spirohydantoins, has demonstrated the importance of molecular shape and substituent positioning for inhibitory activity. nih.gov The development of novel analogues of this compound could therefore represent a promising avenue for discovering new aldose reductase inhibitors.

Modulators of Retinoic Acid Receptor-Related Orphan Receptors (RORs)

Retinoic acid receptor-related orphan receptors (RORs) are a family of nuclear receptors that play crucial roles in immunity, metabolism, and development. researchgate.net Specifically, RORγt is a key regulator of Th17 cell differentiation, making it an attractive therapeutic target for autoimmune diseases such as psoriasis and rheumatoid arthritis. researchgate.net

The cyclobutane motif has been identified as a valuable component in the design of RORγt modulators. For instance, the potent RORγt inverse agonist TAK-828F features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. google.comgoogle.com The rigid and defined stereochemistry of the cyclobutane ring in these modulators is critical for achieving high potency and selectivity. While this compound itself is not a reported ROR modulator, its structural framework is analogous to those found in active compounds. The aminomethyl group could serve as a handle for further chemical modification to develop novel ROR modulators. The exploration of different substituents on the cyclobutane ring and the amine function of analogues of this compound could lead to the identification of new and effective modulators of ROR activity. nih.gov

Applications in Luciferase-Based Assays

Luciferase-based assays are a cornerstone of high-throughput screening in drug discovery due to their high sensitivity and wide dynamic range. researchgate.net These assays are used to identify compounds that can modulate the activity of a target protein, which is often linked to the expression of the luciferase reporter gene.

The direct application of this compound in luciferase-based assays has not been specifically documented. However, in the context of screening for bioactive molecules, compounds with novel scaffolds like this compound could be included in chemical libraries to be tested in such assays. For example, a luciferase-based reporter assay for RORγt activity could be used to screen a library of cyclobutane-containing compounds, including analogues of this compound, to identify potential modulators. The physical and chemical properties of test compounds can sometimes interfere with the luciferase enzyme itself, leading to false-positive or false-negative results. Therefore, any potential activity of this compound or its analogues in a luciferase-based assay would require careful validation to distinguish true modulation of the intended target from assay interference.

Potential in Central Nervous System Disorder Therapies

The development of therapeutics for central nervous system (CNS) disorders is a challenging area of medicinal chemistry, where properties such as blood-brain barrier permeability and metabolic stability are crucial. The incorporation of small, rigid structures like the cyclobutane ring can be a strategy to improve these pharmacokinetic properties. researchgate.net

Analogues of this compound, specifically aminomethyl-cyclobutane derivatives, have been investigated for their potential in treating CNS disorders. For instance, syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) have been developed as potential PET ligands for imaging brain tumors, demonstrating that such structures can cross the blood-brain barrier. nih.gov The unique three-dimensional arrangement of substituents on the cyclobutane ring can lead to specific interactions with CNS targets. researchgate.net The aminomethyl group is a common pharmacophore in many CNS-active drugs, and its presence in the this compound structure suggests that its analogues could be explored for a variety of CNS applications, including as modulators of neurotransmitter receptors or transporters. researchgate.netekb.eg

Industrial and Materials Science Applications

Beyond its potential in the pharmaceutical realm, the chemical structure of this compound and its analogues lends itself to applications in industrial and materials science.

Optimization for Industrial Scale Synthesis

The efficient and scalable synthesis of chemical compounds is a critical factor for their industrial application. While specific industrial-scale synthesis protocols for this compound are not widely published, the synthesis of cyclobutane derivatives, in general, has been an area of active research. acs.org The development of robust and cost-effective methods for constructing the cyclobutane ring and introducing the desired functional groups is essential.

For analogues, scalable syntheses have been developed. For example, a diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for the RORγt inverse agonist TAK-828F has been reported, highlighting the feasibility of producing complex cyclobutane structures on a larger scale. google.comgoogle.com The synthesis of this compound would likely involve the construction of a 1-propylcyclobutanecarbonitrile or a related intermediate, followed by reduction of the nitrile to the primary amine. Optimization of such a synthetic route for industrial production would focus on factors such as yield, purity, cost of starting materials, and environmental impact.

Incorporation into Polymer Structures (e.g., Polyurethane Foams)

The unique properties of cyclic amines make them interesting candidates for incorporation into polymer structures. In the field of polyurethane foams, amines are widely used as catalysts to control the gelling and blowing reactions that form the foam. google.com The structure of the amine catalyst can influence the final properties of the polyurethane foam, including its mechanical strength and morphology. google.com

Recent research has focused on developing non-isocyanate polyurethane (NIPU) foams to address the health concerns associated with isocyanate precursors. In these systems, cyclic carbonates react with amines to form polyurethanes. researchgate.net While there is no specific mention of this compound in this context, cyclic amines are a subject of investigation. Patents describe the use of cyclic amine compounds to create amine polyether polyols for polyurethane foam compositions. The incorporation of a sterically hindered and structurally rigid amine like this compound or its derivatives into a polyurethane formulation could potentially impart unique properties to the resulting foam, such as altered thermal stability, mechanical strength, or degradation profiles. Further research would be needed to explore these potential applications.

Precursors for Perovskite Nanoplatelets

While direct experimental evidence for the use of this compound as a primary ligand in the synthesis of perovskite nanoplatelets is not extensively documented in publicly available literature, the structural features of this amine suggest a potential role in controlling the dimensionality and surface properties of such nanomaterials. The formation of perovskite nanocrystals, including two-dimensional nanoplatelets, is highly dependent on the nature of the organic ligands used during synthesis. These ligands, typically long-chain alkylamines and carboxylic acids, dynamically cap the nanocrystal surface, influencing their growth, stability, and optoelectronic properties. rsc.orgacs.orgscispace.comacs.orgresearchgate.netrsc.org

The synthesis of perovskite nanoplatelets often relies on a ligand-assisted reprecipitation (LARP) method at room temperature. youtube.com In this process, precursor solutions are injected into a nonpolar solvent, where the ligands control the crystallization and growth of the nanoplatelets. youtube.com The steric hindrance provided by the ligands is a critical factor in directing the growth of the nanocrystals into a 2D morphology. Bulky ligands can selectively passivate certain crystal facets, slowing down growth in one dimension and promoting the formation of platelet-like structures. researchgate.net

It is in this context that this compound and its analogues could be of interest. The presence of the 1-propylcyclobutyl group introduces significant steric bulk in close proximity to the coordinating amine group. This is in contrast to the more flexible, linear alkyl chains of commonly used ligands like oleylamine. rsc.orgacs.org The rigid, three-dimensional structure of the cyclobutyl moiety could offer a different level of steric control during nanocrystal growth.

Table 1: Comparison of Ligand Properties

LigandStructureKey FeaturesPotential Influence on Nanoplatelet Synthesis
Oleylamine CH₃(CH₂)₇CH=CH(CH₂)₈NH₂Long, flexible alkyl chainPromotes formation of various perovskite nanostructures.
This compound C₃H₇(C₄H₇)CH₂NH₂Bulky, rigid cyclobutane ringMay provide enhanced steric hindrance, potentially leading to thinner or more uniform nanoplatelets.

Theoretically, the use of a sterically demanding primary amine like this compound could lead to a higher degree of surface passivation and more controlled growth, potentially resulting in nanoplatelets with uniform thickness and improved stability. The primary amine group can effectively bind to the perovskite surface, while the bulky cyclobutane group would create a sterically crowded environment, limiting the vertical growth of the nanocrystals. nih.gov Research on other sterically hindered primary amines has shown their potential in the synthesis of primary amines with fully substituted α-carbons through photoredox catalysis, highlighting the accessibility of such complex amines for various applications. nih.gov

Synthesis of Compound Libraries

The application of this compound and its analogues is more concretely established in the field of medicinal chemistry, particularly in the synthesis of compound libraries for drug discovery. nih.govnih.govvu.nl The cyclobutane motif is recognized as an underrepresented yet highly attractive three-dimensional (3D) scaffold in fragment-based drug discovery (FBDD). nih.govnih.govvu.nl The incorporation of such 3D fragments into screening libraries is a growing trend, as they can offer improved physicochemical properties and better spatial exploration of protein binding pockets compared to their flat, aromatic counterparts.

A key strategy in the construction of these libraries involves the use of a versatile cyclobutane-based intermediate that can be readily functionalized. nih.govnih.govvu.nl For instance, a common synthetic route may start from a 3-substituted cyclobutanone (B123998), which can be converted to a key amine intermediate. This amine then serves as a handle for diversification, allowing for the synthesis of a wide range of derivatives through reactions such as amidation and sulfonylation. nih.govnih.govvu.nl

One notable study detailed the creation of a 33-member library of 3D cyclobutane fragments. nih.gov The synthesis commenced with a 3-azido-cyclobutanone intermediate, which was then used to generate a variety of secondary amines, amides, and sulfonamides. nih.govnih.govvu.nl This approach highlights how a primary amine analogue of this compound could be a valuable starting point for generating a diverse set of molecules with high 3D character.

Table 2: Exemplary Reactions for Compound Library Synthesis

Reaction TypeReactantsProduct ClassSignificance in Drug Discovery
Amidation This compound + Carboxylic AcidAmidesIntroduction of hydrogen bond donors and acceptors, crucial for protein binding.
Sulfonylation This compound + Sulfonyl ChlorideSulfonamidesA common functional group in many marketed drugs, known for its metabolic stability.
Reductive Amination This compound + Aldehyde/KetoneSecondary AminesAllows for the introduction of various substituents, modulating the compound's properties.

The design of such libraries is often guided by computational methods, such as Principal Component Analysis (PCA) and Principal Moments of Inertia (PMI) analysis, to ensure chemical and shape diversity. nih.govresearchgate.net The resulting compounds, with their well-defined 3D structures, are then screened against biological targets to identify potential new drug leads. The rigid nature of the cyclobutane ring in these fragments can help in locking the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein.

Computational Chemistry and Advanced Analytical Techniques in Cyclobutylmethylamine Research

Computational Modeling and Simulation

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For a compound such as 1-(1-Propylcyclobutyl)methanamine, these methods can elucidate properties that are difficult or impossible to measure experimentally.

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic compounds. libretexts.org Computational models, particularly those based on quantum mechanics, are instrumental in predicting the reactivity of molecules like this compound in such reactions. The reactivity in these processes is often governed by the energies of the frontier molecular orbitals (HOMO and LUMO) and the strain energy of the reactants. escholarship.org For instance, the distortion/interaction model can be used to analyze activation barriers, where the energy required to distort reactants into their transition state geometries is a major component of the activation energy.

Illustrative Reactivity Data for a Hypothetical Cycloaddition Reaction

Reactant System Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
This compound + Ethene 25-35 (Estimated) -15 to -25 (Estimated)
Cyclobutane (B1203170) + Ethene > 40 (Estimated) -10 to -20 (Estimated)

This table presents hypothetical data to illustrate how computational models could predict reactivity. Actual values would require specific calculations.

Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape of a molecule over time. mdpi.com For this compound, MD simulations can reveal how the propyl and aminomethyl substituents influence the puckering of the cyclobutane ring and the rotational preferences around the single bonds. The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com The substituents on the ring can modulate this puckering. acs.org

A conformational analysis of related 2-substituted cyclobutane-α-amino acid derivatives using a combination of experimental and computational methods, including MD simulations, has shown that substituents significantly influence the ring's conformational preferences. acs.orgnih.gov In this compound, the bulky propyl group and the aminomethyl group at the same carbon atom would lead to specific, low-energy conformations that can be predicted through MD simulations. These simulations track the atomic trajectories by solving Newton's equations of motion, providing insights into the dynamic behavior and stability of different conformers. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. nih.gov DFT calculations can be employed to determine a wide range of properties for this compound, including optimized geometry, vibrational frequencies, and electronic properties like orbital energies and charge distribution.

For instance, DFT calculations have been successfully used to investigate the reaction mechanisms of cyclobutane formation and opening, providing insights into the stereoselectivity of such reactions. acs.org In the case of this compound, DFT could be used to:

Calculate the relative energies of different conformers to identify the most stable structures.

Predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data for structural validation.

Analyze the electronic effects of the propyl and aminomethyl groups on the cyclobutane ring.

Predicted Geometrical Parameters for this compound using DFT

Parameter Predicted Value
C-C bond length (ring) ~1.55 Å
C-C-C bond angle (ring) ~88°
Ring Puckering Angle 15-30° (Estimated)

This table shows typical values for cyclobutane derivatives; precise values for the target compound require specific DFT calculations.

Spectroscopic and Chromatographic Characterization Methods

Experimental techniques are indispensable for the definitive characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net A combination of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) would be essential to unambiguously determine the connectivity and stereochemistry of this compound.

The ¹H NMR spectrum would show characteristic signals for the propyl group (a triplet and two multiplets), the aminomethyl group (a singlet or a multiplet depending on exchange rates), and the cyclobutane ring protons (complex multiplets). The ¹³C NMR spectrum would provide information on the number of unique carbon environments. While experimental spectra for this compound are not publicly available, prediction tools based on databases and computational methods can provide estimated chemical shifts. uni-koeln.deosti.govnih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary C in ring 40-50
CH₂ in ring 25-35
CH₂-N 45-55
Propyl CH₂ 30-40
Propyl CH₂ 15-25

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to separate, identify, and quantify compounds in a mixture. ncsu.edu For the analysis of this compound, LC would first separate it from any impurities or byproducts. The subsequent mass spectrometry analysis would provide the molecular weight of the compound and information about its structure through fragmentation patterns.

The molecular weight of this compound (C₈H₁₇N) is approximately 127.23 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be expected. Aliphatic amines often undergo a characteristic α-cleavage, which for this compound would involve the cleavage of the bond between the cyclobutane ring and the aminomethyl group, or the propyl group and the ring. libretexts.orglibretexts.org The fragmentation of the cyclobutane ring itself can also lead to characteristic ions, such as the loss of ethene (28 Da). docbrown.info

Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
127 [M]⁺
112 [M-CH₃]⁺
98 [M-C₂H₅]⁺
84 [M-C₃H₇]⁺ or [C₄H₅NH₂]⁺
56 [C₄H₈]⁺

This table illustrates plausible fragmentation pathways based on general principles of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis, offering robust and reliable methods for determining the purity of chemical compounds and for separating enantiomers. In the context of investigating cyclobutylmethylamine derivatives such as this compound, HPLC is indispensable for ensuring the quality and stereochemical integrity of the synthesized compound.

The purity of this compound is a critical parameter, as impurities can significantly impact the compound's chemical and pharmacological properties. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment. In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

For the chiral analysis of this compound, which possesses a chiral center, the separation of its enantiomers is crucial. This is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov

The development of a successful HPLC method for the purity and chiral analysis of this compound would involve a systematic screening of columns and mobile phase compositions to achieve optimal separation and detection.

Illustrative Data for HPLC Purity Analysis of this compound:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 4.5 min
Purity >99.5%

Illustrative Data for Chiral HPLC Separation of this compound Enantiomers:

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.2 min
Retention Time (S-enantiomer) 9.5 min
Resolution (Rs) >1.5

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This technology utilizes columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. The primary advantage of UPLC is the considerable reduction in analysis time and solvent consumption, making it a more efficient and environmentally friendly technique. mdpi.com

In the research of cyclobutylmethylamine derivatives, UPLC can be a powerful tool for both purity and chiral analysis. The enhanced resolution provided by UPLC allows for a more detailed impurity profile of this compound, potentially revealing the presence of minor impurities that might not be detected by HPLC. This is particularly important in pharmaceutical development where even trace impurities need to be identified and quantified.

For chiral separations, the principles of UPLC are similar to HPLC, employing chiral stationary phases. The increased efficiency of UPLC columns can lead to better separation of enantiomers, often with significantly shorter run times. This high-throughput capability is advantageous when screening multiple samples or optimizing separation conditions.

The transition from an HPLC to a UPLC method requires careful consideration of parameters such as column chemistry, mobile phase composition, and flow rate to fully leverage the benefits of the technology. The development of a UPLC method for this compound would aim to achieve a rapid and highly efficient separation for both purity and chiral analysis.

Illustrative Data for UPLC Purity Analysis of this compound:

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient of Water and Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Run Time 2.0 min
Purity >99.8%

Illustrative Data for Chiral UPLC Separation of this compound Enantiomers:

ParameterValue
Column Acquity UPLC Trefoil CEL1, 2.1 x 100 mm, 2.5 µm
Mobile Phase n-Heptane:Ethanol (90:10) with 0.1% Trifluoroacetic Acid
Flow Rate 0.4 mL/min
Run Time 3.5 min
Resolution (Rs) >2.0

Future Research Directions and Challenges

Overcoming Stereochemical Control Challenges in Cyclobutane (B1203170) Synthesis

The precise control of stereochemistry in the synthesis of substituted cyclobutanes, especially those with quaternary stereocenters like 1-(1-propylcyclobutyl)methanamine, remains a formidable challenge. mdpi.comrsc.org The construction of these sterically congested four-membered rings often leads to a mixture of stereoisomers, necessitating tedious and often inefficient purification steps. acs.org

Key challenges and future research directions in this area include:

Diastereoselective Synthesis: Developing methods that selectively produce one diastereomer over another is crucial. Recent advancements in organocatalysis have shown promise in controlling the stereochemical outcome of Michael additions to cyclobutanones, offering a potential route to stereocontrolled quaternary centers. mdpi.com

Enantioselective Synthesis: The synthesis of single enantiomers is paramount for pharmaceutical applications. The development of novel chiral catalysts and auxiliaries for [2+2] cycloadditions and other cyclobutane-forming reactions is a primary focus. mdpi.comacs.org For instance, enantioselective organocatalyzed aldol (B89426) reactions of cyclobutanones have been achieved, providing access to chiral building blocks. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions using chiral ligands have enabled the enantioselective synthesis of axially chiral alkylidenecyclobutanes. acs.org

Quaternary Stereocenters: The creation of quaternary stereocenters, a key feature of this compound, is particularly difficult. Strategies like the enantioselective construction of α-quaternary cyclobutanones through catalytic asymmetric allylic alkylation are being explored to address this. mdpi.comrsc.org A sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition has also been shown to produce cyclobutanes with quaternary stereocenters with high diastereoselectivity. nih.gov

Recent research has demonstrated the stereospecific synthesis of cyclobutanes from pyrrolidines, a process that proceeds through a radical pathway and allows for the creation of multiple stereocenters. acs.orgnih.gov This ring-contraction strategy has even been successfully applied to the synthesis of challenging spirocyclobutanes. acs.org

Development of Novel and Green Synthetic Methodologies

Traditional methods for cyclobutane synthesis can sometimes be harsh or inefficient. The development of new, more sustainable, and efficient synthetic strategies is a key area of future research.

Promising avenues include:

Photochemical [2+2] Cycloadditions: Visible-light-induced [2+2] cycloadditions are a powerful and increasingly popular method for constructing cyclobutane rings. researchgate.netchemistryviews.org These reactions offer a greener alternative to traditional thermal methods and can often be performed under mild conditions. researchgate.netorganic-chemistry.org Recent work has focused on developing directing-group-free enantioselective versions of this reaction. chemistryviews.org

Cascade Reactions: Multicomponent cascade reactions that combine several synthetic steps into a single operation offer significant advantages in terms of efficiency and atom economy. researchgate.net For example, a cascade involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org

Strain-Release Driven Synthesis: The inherent ring strain of small, bicyclic systems can be harnessed to drive the formation of cyclobutane rings. nih.gov Photoredox-catalyzed radical strain-release/ mdpi.commdpi.com-rearrangement cascades using bicyclo[1.1.0]butanes (BCBs) and cyclobutenes have emerged as a versatile strategy for synthesizing polysubstituted cyclobutanes. nih.gov

These novel methodologies not only provide more efficient access to cyclobutane scaffolds but also open up possibilities for creating a wider diversity of structures for biological screening. researchgate.net

Elucidation of Complex Reaction Mechanisms for Cyclobutylmethylamines

A deeper understanding of the reaction mechanisms governing the formation and transformation of cyclobutylmethylamines is crucial for optimizing existing synthetic routes and designing new ones. The puckered nature of the cyclobutane ring and the potential for various reaction pathways, including ring-opening and rearrangements, add layers of complexity. nih.govacs.org

Future research will likely focus on:

Computational Studies: Density Functional Theory (DFT) calculations have proven to be a powerful tool for unraveling the mechanisms of complex organic reactions. acs.org DFT studies have been used to investigate the stereoretentive formation of cyclobutanes from pyrrolidines, revealing a 1,4-biradical intermediate and rationalizing the observed stereospecificity. acs.org

Spectroscopic Analysis: Advanced spectroscopic techniques are essential for characterizing intermediates and transition states. Mass spectrometry, for instance, can provide valuable information about the fragmentation patterns of cyclobutane derivatives upon electron impact, which can shed light on their relative stability and ring cleavage pathways. acs.orgresearchgate.net

Mechanistic Studies of Rearrangements: Cyclobutane systems are known to undergo various rearrangements, and understanding the factors that control these processes is critical. acs.org For example, computational studies have analyzed the competition between closure, cleavage, and rotation of 1,4-biradical intermediates in cyclobutane formation. acs.org

By combining computational and experimental approaches, researchers can gain a more complete picture of the reaction landscapes of cyclobutylmethylamines, enabling more rational and predictable synthetic strategies.

Exploration of Structure-Activity Relationships for Targeted Biological Pathways

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for medicinal chemistry. nih.govnih.gov By systematically modifying the substituents on the cyclobutane core of compounds like this compound, researchers can explore structure-activity relationships (SAR) and identify key features responsible for biological activity. nih.govrsc.org

Key areas of investigation include:

Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity for a biological target by reducing the entropic penalty upon binding. nih.govlifechemicals.com

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving physicochemical properties like metabolic stability. nih.gov

Targeted Biological Pathways: Cyclobutane-containing compounds have shown promise in a variety of therapeutic areas. ru.nlbohrium.com For example, cyclobutane-based antagonists of the αvβ3 integrin, a target in cancer therapy, have been developed. rsc.orgnih.gov SAR studies on these compounds have helped to identify the optimal length and orientation of sidechains for potent activity. rsc.orgnih.gov Novel cyclobutane derivatives have also been identified as nonpeptidic agonists of the glucagon-like peptide-1 (GLP-1) receptor, a target for the treatment of type 2 diabetes. nih.gov

A thorough exploration of SAR will guide the design of more potent and selective drug candidates based on the this compound scaffold.

Design of New Cyclobutane-Containing Scaffolds for Enhanced Therapeutic Efficacy

Building upon the insights gained from SAR studies, the next logical step is the rational design of novel cyclobutane-containing scaffolds with improved therapeutic properties. researchgate.netnih.gov The cyclobutane ring serves as a versatile central scaffold from which various functional groups can be projected in a well-defined three-dimensional arrangement. nih.govmdpi.com

Future design strategies will likely involve:

Scaffold Hopping: Replacing existing core structures in known drugs with a cyclobutane ring to potentially improve properties like metabolic stability and patentability. nih.gov

Fragment-Based Drug Discovery (FBDD): The development of fragment libraries containing unique 3D cyclobutane scaffolds can provide starting points for the discovery of novel drug leads. nih.gov

Increasing Molecular Complexity: The synthesis of more complex, polycyclic systems incorporating the cyclobutane motif can lead to molecules with novel biological activities. rsc.orgrsc.org The total synthesis of complex natural products containing cyclobutane rings provides a rich source of inspiration for the design of new scaffolds. rsc.org

The underrepresentation of cyclobutane scaffolds in current drug discovery libraries presents a significant opportunity for innovation. nih.gov

Advancements in Computational and Analytical Tools for Cyclobutane Chemistry

Progress in the field of cyclobutane chemistry is intrinsically linked to the development of more sophisticated computational and analytical tools. These tools are indispensable for both predicting the properties of new molecules and for characterizing their structure and behavior.

Key areas for advancement include:

Computational Chemistry:

Predicting Reaction Outcomes: More accurate and efficient computational methods are needed to predict the stereochemical outcome of reactions and to screen for promising new synthetic routes.

Structure-Based Drug Design: Computational docking and molecular dynamics simulations can be used to predict how cyclobutane-containing molecules will bind to their biological targets, guiding the design of more potent inhibitors. ru.nl

NMR Chemical Shift Prediction: Theoretical calculations can help to rationalize and predict the NMR spectra of complex cyclobutane derivatives, aiding in their structural elucidation. acs.orgnih.gov Studies have shown that the unique upfield shift of protons in cyclopropane (B1198618) and the downfield shift in cyclobutane can be explained by the magnetic anisotropy of the C-C and C-H bonds. acs.orgnih.gov

Analytical Techniques:

NMR Spectroscopy: Advanced NMR techniques, such as those performed in nematic solvents, can provide precise information about the molecular structure of cyclobutanes, including dihedral angles. acs.org However, the interpretation of NMR spectra for complex, substituted cyclobutanes can be challenging due to overlapping signals. researchgate.netacs.org

Mass Spectrometry: Tandem mass spectrometry (MS/MS) and ion mobility mass spectrometry (IMMS) are powerful tools for distinguishing between different isomers of cyclobutane derivatives. nih.gov The fragmentation patterns observed in mass spectra can also provide insights into the structure and stability of the cyclobutane ring. acs.orgrsc.orgdocbrown.info

Continued innovation in these areas will be critical for overcoming the challenges and realizing the full potential of this compound and other cyclobutane-containing compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(1-Propylcyclobutyl)methanamine, considering cyclobutane ring strain?

Cyclobutane synthesis often involves [2+2] cycloaddition or ring-closing metathesis to address ring strain. For this compound, a stepwise approach is recommended:

  • Step 1 : Prepare a cyclobutane precursor (e.g., via photochemical [2+2] cycloaddition of alkenes).
  • Step 2 : Introduce the propyl group using alkylation or cross-coupling reactions (e.g., Grignard reagents).
  • Step 3 : Functionalize the cyclobutane with a methanamine group via reductive amination or nucleophilic substitution. Catalysts like Grubbs catalyst (for metathesis) and purification via column chromatography (polar solvents) are critical for yield optimization. Contamination risks, such as byproducts from incomplete cyclization, should be monitored using TLC or GC-MS .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify cyclobutane geometry and amine proton integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural proof.
  • Purity Assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis for C, H, N composition .

Q. What stability profiles should be assessed for this compound under different storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation.
  • pH Stability : Test solubility and decomposition in buffers (pH 1–13). Store in airtight, light-resistant containers at -20°C, as cyclobutanes are prone to ring-opening under prolonged heat .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Variable Substituents : Modify the propyl chain length (e.g., ethyl, butyl) and cyclobutane substituents (e.g., halogenation, methyl groups).
  • Biological Assays : Test derivatives against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays or functional cellular responses (e.g., cAMP modulation).
  • Data Correlation : Use regression analysis to link structural features (e.g., logP, steric bulk) to activity. Reference SAR models from trifluoromethyl-phenyl analogs .

Q. What in silico strategies predict the biological target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB). Focus on amine-binding pockets (e.g., serotonin receptors).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability.
  • QSAR Modeling : Train models on cyclobutane-containing analogs to predict bioavailability and toxicity .

Q. How to resolve contradictory data in the pharmacological evaluation of this compound?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, buffer composition).
  • Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
  • Meta-Analysis : Compare results across orthogonal methods (e.g., in vitro binding vs. in vivo efficacy). Contradictions in dichlorophenyl-cyclobutyl analogs highlight batch variability risks .

Q. What analytical challenges arise when scaling up the synthesis of this compound?

  • Purification : Replace column chromatography with distillation or recrystallization for cost efficiency.
  • Safety : Monitor exothermic reactions during alkylation steps; use jacketed reactors for temperature control.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to track intermediate purity .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, PubChem, and synthetic methodology reports.
  • Citation Style : Evidence IDs are bracketed numerically (e.g., ).

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-Propylcyclobutyl)methanamine
Reactant of Route 2
1-(1-Propylcyclobutyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.